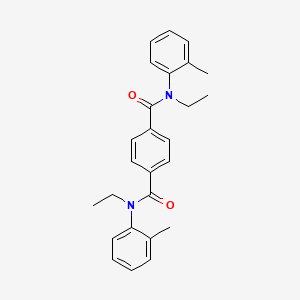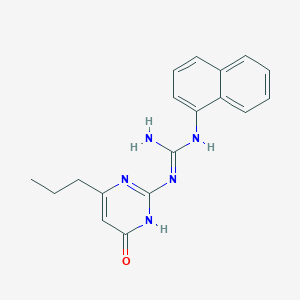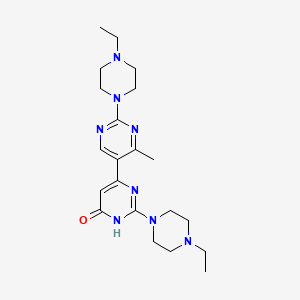![molecular formula C22H31ClN2O4 B6053626 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate various physiological functions such as sleep, appetite, and arousal. The orexin-1 receptor is predominantly expressed in the brain, and its dysfunction has been linked to various disorders such as narcolepsy, obesity, and drug addiction. BRL-15572 has been studied extensively for its potential therapeutic applications in these disorders.
Mecanismo De Acción
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide selectively blocks the orexin-1 receptor, which is predominantly expressed in the brain. Orexins are neuropeptides that regulate various physiological functions such as sleep, appetite, and arousal. The dysfunction of orexins has been linked to various disorders such as narcolepsy, obesity, and drug addiction. By blocking the orexin-1 receptor, this compound reduces the symptoms of these disorders.
Biochemical and physiological effects:
This compound has been shown to reduce the symptoms of narcolepsy, obesity, and drug addiction in animal models. In a study conducted on rats, this compound was found to reduce the symptoms of narcolepsy by blocking the orexin-1 receptor. In another study, this compound was found to reduce food intake and body weight in obese rats by blocking the orexin-1 receptor. This compound has also been studied for its potential use in drug addiction. In a study conducted on rats, this compound was found to reduce the rewarding effects of cocaine by blocking the orexin-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the orexin-1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to cross the blood-brain barrier, which allows for its use in studying the central nervous system. One limitation is its potential off-target effects, which may affect the interpretation of the results. Another limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide. One direction is to study its potential use in other disorders such as anxiety and depression, which are also regulated by the orexin system. Another direction is to study its potential use in combination therapy with other drugs for the treatment of narcolepsy, obesity, and drug addiction. Additionally, further studies are needed to determine the long-term effects and safety of this compound.
Métodos De Síntesis
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction between 5-chloro-2-aminobenzamide and 1,4-dioxane-2-carboxaldehyde to form 5-chloro-2-[(1,4-dioxan-2-ylmethyl)amino]benzamide. The second step involves the reaction of the intermediate product with cyclopentylmagnesium bromide to form 5-chloro-2-[(1-cyclopentylmethyl)amino]benzamide. The final step involves the reaction of the intermediate product with piperidine to form this compound.
Aplicaciones Científicas De Investigación
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various disorders. In a study conducted on rats, this compound was found to reduce the symptoms of narcolepsy by blocking the orexin-1 receptor. In another study, this compound was found to reduce food intake and body weight in obese rats by blocking the orexin-1 receptor. This compound has also been studied for its potential use in drug addiction. In a study conducted on rats, this compound was found to reduce the rewarding effects of cocaine by blocking the orexin-1 receptor.
Propiedades
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1,4-dioxan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN2O4/c23-16-5-6-21(20(13-16)22(26)24-14-19-15-27-11-12-28-19)29-18-7-9-25(10-8-18)17-3-1-2-4-17/h5-6,13,17-19H,1-4,7-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQXGZGCSNUNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)NCC4COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![[4-(4-tert-butylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6053551.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)



![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)


![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
